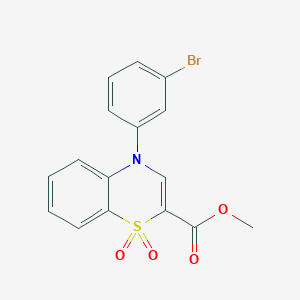
methyl 4-(3-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzothiazine, which is a type of organic compound known as a heterocycle. Benzothiazines are characterized by a ring structure containing a sulfur atom, a nitrogen atom, and a benzene ring . The “4-(3-bromophenyl)” part of the name indicates a bromine atom attached to the benzene ring, and “methyl … carboxylate 1,1-dioxide” suggests the presence of a carboxylate group (COO-) and two oxygen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the benzothiazine core, with the bromophenyl group and the carboxylate group attached at specific positions . The exact structure would depend on the locations of these groups on the benzothiazine ring.Chemical Reactions Analysis
Benzothiazines can participate in a variety of chemical reactions. For example, they can undergo oxidation and reduction reactions . The presence of the bromophenyl group could also allow for reactions involving the bromine atom, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzothiazines are stable compounds. The presence of the bromine atom and the carboxylate group could affect properties such as solubility and reactivity .Aplicaciones Científicas De Investigación
1. Role in Synthesis of Thiophene Derivatives Thiophene-based analogs, which include compounds like the one you mentioned, are of great interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Use in Organic Semiconductors
Thiophene-mediated molecules, including the compound , have a prominent role in the advancement of organic semiconductors . This is due to their unique properties and applications.
3. Application in Organic Light-Emitting Diodes (OLEDs) The compound can be used in the fabrication of OLEDs . This is because thiophene derivatives are utilized in industrial chemistry and material science .
Anticancer Properties
Some compounds similar to the one have been synthesized and tested for their in vitro anticancer activity . These compounds exhibited remarkable anticancer activity compared to standard drugs .
Antifungal Properties
The compound could potentially have antifungal properties . This is based on the fact that compounds with similar structures have shown moderate antifungal activity .
Use in Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Potential Antimicrobial Properties
While there’s no direct evidence for the compound , compounds with similar structures have been tested against bacterial strains . However, no significant effect was observed against these organisms .
Neurotoxic Potentials
A newly synthesized pyrazoline derivative similar to the compound has been investigated for its neurotoxic potentials . This research could potentially apply to the compound .
Mecanismo De Acción
Target of Action
The primary target of this compound is Carbonic Anhydrase II (CA-II) . CA-II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It plays a crucial role in various biological processes such as fluid secretion, intracellular pH regulation, and bone resorption .
Mode of Action
The compound likely acts as an inhibitor of CA-II . By binding to the active site of the enzyme, it can prevent the enzyme from catalyzing its usual reactions. This inhibition can lead to changes in the biochemical pathways that rely on the activity of CA-II .
Biochemical Pathways
The inhibition of CA-II can affect several biochemical pathways. For instance, it can disrupt the regulation of fluid secretion into the anterior chamber of the eye, intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption, and the chloride-bicarbonate exchange activity of SLC26A6 . These disruptions can have downstream effects on various physiological processes.
Pharmacokinetics
Based on its structural similarity to other benzothiazine derivatives, it is likely to have good gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 2.83 , which suggests it may have good bioavailability.
Result of Action
The inhibition of CA-II by this compound can lead to various molecular and cellular effects. For instance, it can disrupt the regulation of fluid secretion and intracellular pH, potentially affecting cellular homeostasis . Additionally, it may have antibacterial activity, as suggested by studies on similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-18(12-6-4-5-11(17)9-12)13-7-2-3-8-14(13)23(15,20)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXIWSMJQWWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822710.png)
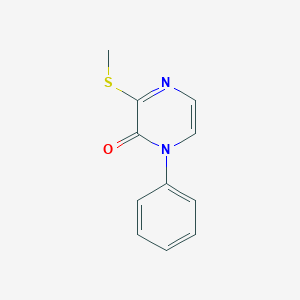
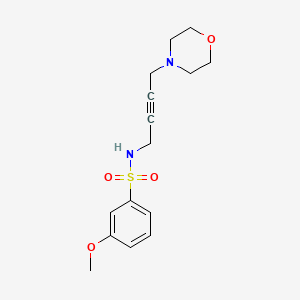
![2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2822714.png)
![3-methanesulfonyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]imidazolidine-1-carboxamide](/img/structure/B2822715.png)

![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)
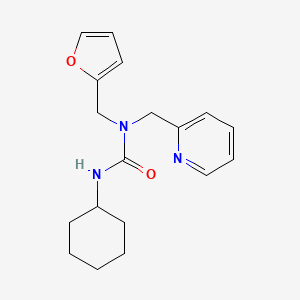
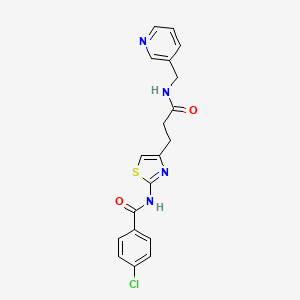
![N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide](/img/structure/B2822722.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
![3-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2822725.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)
